molecular formula C8H6ClFO2 B2448557 3-Chloro-5-fluoro-2-methylbenzoic acid CAS No. 1379210-16-8

3-Chloro-5-fluoro-2-methylbenzoic acid

Cat. No.: B2448557
CAS No.: 1379210-16-8
M. Wt: 188.58
InChI Key: ZFQNTGJSHKQLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-5-fluoro-2-methylbenzoic acid are not explicitly mentioned in the available literature. This compound is a derivative of benzoic acid, which is known to interact with various enzymes and receptors in the body. The specific targets for this compound may vary due to the presence of the chloro, fluoro, and methyl groups .

Mode of Action

The mode of action of this compound is not well-documented. As a benzoic acid derivative, it may share some of the properties of benzoic acid, such as the ability to disrupt cell membrane function and inhibit the growth of certain bacteria. The presence of the chloro, fluoro, and methyl groups may alter these properties, potentially enhancing or reducing the compound’s activity .

Biochemical Pathways

Benzoic acid derivatives are known to interact with various biochemical pathways, but the specific effects of this compound may be unique due to its specific chemical structure .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.57, which may influence its distribution within the body .

Result of Action

The specific molecular and cellular effects of this compound are not well-documented. As a derivative of benzoic acid, it may share some of its properties, such as antimicrobial activity. The presence of the chloro, fluoro, and methyl groups may alter these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methylbenzoic acid typically involves the chlorination and fluorination of 2-methylbenzoic acid. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom, followed by fluorination using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-5-fluoro-2-methylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylbenzoic acid
  • 5-Fluoro-2-methylbenzoic acid
  • 2-Fluoro-5-methylbenzoic acid

Uniqueness

3-Chloro-5-fluoro-2-methylbenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly impact its chemical properties and reactivity compared to other similar compounds. This unique structure allows for distinct interactions in chemical reactions and biological systems .

Properties

IUPAC Name

3-chloro-5-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQNTGJSHKQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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